![molecular formula C19H18O4 B5754504 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, also known as Enoxolone, is a naturally occurring triterpenoid compound found in the roots of licorice plant (Glycyrrhiza glabra). It has been used in traditional medicine for its anti-inflammatory and anti-viral properties. In recent years, Enoxolone has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus (HIV). It also has anti-cancer properties and has been shown to induce apoptosis (programmed cell death) in cancer cells. 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been found to protect neurons from oxidative stress and has potential therapeutic applications in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized easily from glycyrrhetinic acid. It has been extensively studied for its therapeutic potential and its mechanism of action is well understood. However, 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It is not very soluble in water and has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one. One area of interest is its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its neuroprotective properties and its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to improve its solubility and bioavailability for better effectiveness in vivo.
Synthesemethoden
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one can be synthesized from glycyrrhetinic acid, which is extracted from the roots of licorice plant. The acid is then subjected to a series of chemical reactions such as esterification and oxidation to produce 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, anti-viral, anti-cancer, and neuroprotective properties. 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
Eigenschaften
IUPAC Name |
4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-13-10-19(20)23-18-11-15(8-9-16(13)18)22-12-14-6-4-5-7-17(14)21-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJORQXDDJILOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

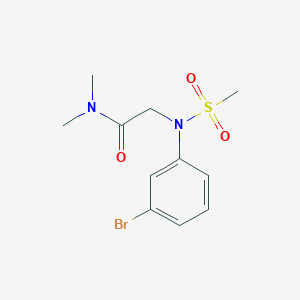




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
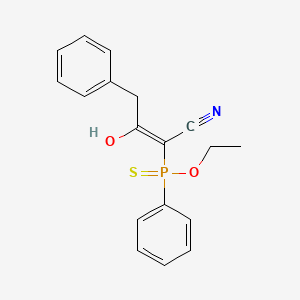
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
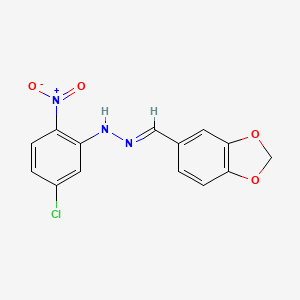

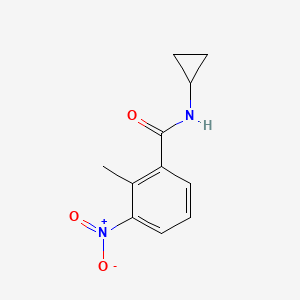
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
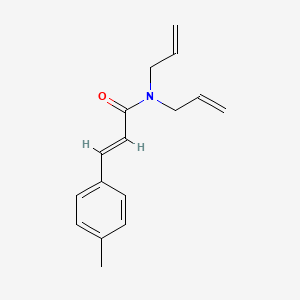
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)